
N-(2-Deoxy-D-glucos-2-yl)-L-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Deoxy-D-glucos-2-yl)-L-asparagine is a glycated amino acid derivative formed through the reaction of 2-deoxy-D-glucose with L-asparagine. This compound is of interest due to its role in protein glycation, a non-enzymatic posttranslational modification that has implications in various biological processes and diseases.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Deoxy-D-glucos-2-yl)-L-asparagine typically involves the reaction of 2-deoxy-D-glucose with L-asparagine under controlled conditions. The reaction is carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the glycosidic bond. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes where microorganisms are used to produce the precursor molecules, followed by chemical synthesis and purification steps. The use of bioreactors and advanced purification technologies ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: N-(2-Deoxy-D-glucos-2-yl)-L-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the glycosidic bond to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the glycosidic bond with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted glycosides.
科学研究应用
N-(2-Deoxy-D-glucos-2-yl)-L-asparagine has several applications in scientific research:
Chemistry: Used as a model compound to study glycation reactions and their kinetics.
Biology: Investigated for its role in protein glycation and its effects on protein function.
Medicine: Studied for its potential involvement in diseases such as diabetes and Alzheimer’s disease.
Industry: Used in the development of glycation inhibitors and as a standard in analytical techniques.
作用机制
The mechanism of action of N-(2-Deoxy-D-glucos-2-yl)-L-asparagine involves its interaction with proteins, leading to the formation of advanced glycation end products (AGEs). These AGEs can alter protein structure and function, contributing to various pathological conditions. The compound primarily targets lysine residues in proteins, forming stable glycation products through a series of chemical reactions.
相似化合物的比较
N-(2-Deoxy-D-glucos-2-yl)-L-lysine: Another glycated amino acid derivative with similar glycation properties.
N-(2-Deoxy-D-glucos-2-yl)-L-arginine: A compound with similar structure but different reactivity due to the presence of an arginine residue.
Comparison: N-(2-Deoxy-D-glucos-2-yl)-L-asparagine is unique due to its specific interaction with asparagine residues, which can lead to different glycation patterns and biological effects compared to other glycated amino acids. Its unique structure allows for specific studies on the role of asparagine glycation in various biological processes.
属性
分子式 |
C10H18N2O8 |
|---|---|
分子量 |
294.26 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-oxo-4-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C10H18N2O8/c11-4(10(19)20)1-7(16)12-5(2-13)8(17)9(18)6(15)3-14/h2,4-6,8-9,14-15,17-18H,1,3,11H2,(H,12,16)(H,19,20)/t4-,5-,6+,8+,9+/m0/s1 |
InChI 键 |
AOZGFPNZEKCLLI-DPNYYRAHSA-N |
手性 SMILES |
C([C@@H](C(=O)O)N)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
规范 SMILES |
C(C(C(=O)O)N)C(=O)NC(C=O)C(C(C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15293212.png)

![1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide](/img/structure/B15293220.png)

![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15293244.png)

![(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid](/img/structure/B15293252.png)
![1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15293257.png)



![3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B15293273.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B15293294.png)
